molecular formula C8H11N<br>C8H11N<br>(CH3)2C6H3NH2 B045416 2,5-Dimethylaniline CAS No. 95-78-3

2,5-Dimethylaniline

Cat. No.: B045416
CAS No.: 95-78-3
M. Wt: 121.18 g/mol
InChI Key: VOWZNBNDMFLQGM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,5-Dimethylaniline, also known as 2,5-Xylidine , is a primary arylamine . It is an aniline in which the hydrogens at the 2- and 5-positions are replaced by methyl groups . It is used in the manufacture of dyes and other chemicals .

Mode of Action

This compound undergoes electrochemical oxidation in anhydrous NH4F·2.35 HF medium to form a conducting polymer, poly(this compound) . This polymer coating on copper substrate protects the Cu against corrosion .

Biochemical Pathways

This compound is a substrate for fungal laccases . It undergoes transformation by fungal laccases to form oligomers . One of these oligomers, (4E)-4-(2,5-dimethylphenylimino)-2,5-dimethylcyclohexa-2,5-dienone, has been found to be an efficient inducer, resulting in a nine-fold increase of laccase activity after 3 days of culture .

Pharmacokinetics

It is known that this compound is a colorless to dark yellow and colorless to brown liquid . It has a boiling point of 218 °C and a melting point of 11.5 °C . Its density is 0.973 g/mL at 25 °C .

Result of Action

The transformation of this compound by fungal laccases results in the formation of oligomers . These oligomers have been found to induce laccase activity , which could have potential applications in biotechnology.

Action Environment

Environmental factors can influence the action of this compound. For example, the compound’s electrochemical oxidation to form a conducting polymer occurs in an anhydrous NH4F·2.35 HF medium . Additionally, the induction of laccase activity by the oligomers formed from this compound could potentially be influenced by the conditions of the fungal cultures .

Chemical Reactions Analysis

Scientific Research Applications

2,5-Xylidine has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3
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InChI Key

VOWZNBNDMFLQGM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)N
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Molecular Formula

C8H11N, Array
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Related CAS

105898-70-2, 51786-53-9 (hydrochloride)
Record name Poly(2,5-dimethylaniline)
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DSSTOX Substance ID

DTXSID3026306
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Molecular Weight

121.18 g/mol
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Physical Description

2,5-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW TO ORANGE LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 MM HG, 218 °C
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Flash Point

201 °F (NTP, 1992), 93 °C
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in ether, carbon tetrachloride, SLIGHTLY SOL IN ETHANOL, Soluble in oxygenated solvents., 5600 mg/l at 12 °C in water, Solubility in water, g/100ml at 18 °C: 0.5
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Density

0.979 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9790 @ 21 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Density

4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.19
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Vapor Pressure

16.5 mmHg at 72 °F ; 31.4 mmHg at 103.1 °F; 109.0 mmHg at 155.3 °F (NTP, 1992), 0.15 mm Hg at 25 °C, Vapor pressure, kPa at 96 °C: 1.3
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Color/Form

YELLOW LEAF FROM PETROLEUM ETHER, Colorless to yellow oil, Yellow liquid or solid

CAS No.

95-78-3
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Melting Point

59.9 °F (NTP, 1992), 15.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylaniline
Reactant of Route 2
2,5-Dimethylaniline
Reactant of Route 3
2,5-Dimethylaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dimethylaniline
Reactant of Route 5
2,5-Dimethylaniline
Reactant of Route 6
Reactant of Route 6
2,5-Dimethylaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-Dimethylaniline?

A1: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound. Researchers have used techniques like 13C NMR to study internal rotation of methyl groups [, ], analyzed vibronic spectra and performed normal coordinate analysis [], and examined proton relaxation in solid-state using techniques like T1 and T1ρ relaxation times. [] Additionally, spectrophotometric methods have been employed for the determination of this compound. []

Q3: What are some applications of this compound in material science?

A3: this compound serves as a building block for various polymers. For instance, poly(this compound) displays potential in humidity sensors due to its conductivity changes upon exposure to varying relative humidity levels. [] Furthermore, it has been explored as a component in layered hybrid thin films with molybdenum trioxide for gas sensing applications. []

Q4: Does this compound exhibit any catalytic properties?

A4: While this compound itself may not act as a catalyst, it plays a crucial role in systems exhibiting catalytic activity. For example, incorporating nickel particles into a poly(this compound) film significantly enhances methanol oxidation on carbon paste electrodes. The nickel/poly(this compound) film acts as an electrocatalyst in this scenario. []

Q5: How is this compound used in studying enzyme activity?

A5: Derivatives of this compound, like XY-2,5-Dimethylanilide, can be used as substrates for enzymatic reactions. Spectrophotometric and voltammetric techniques can then determine the presence and concentration of this compound released upon enzymatic splitting of these substrates. []

Q6: How do structural modifications of this compound influence its properties?

A6: Research shows that modifying the alkyl chain length on aniline derivatives like this compound can significantly impact their properties. For instance, increasing the alkyl chain length in a series of disazo red dyes synthesized from 4-alkylanilines and this compound led to enhanced affinity towards polyolefin fibers and improved light fastness. [, ]

Q7: How is this compound used in biological research?

A7: this compound has been utilized in studying the enzyme Nicotinate Mononucleotide:5,6-Dimethylbenzimidazole Phosphoribosyltransferase (CobT) from Salmonella enterica. This enzyme plays a crucial role in cobalamin biosynthesis. Researchers captured NaMN in the CobT active site using this compound and other substrate analogs, revealing insights into the enzyme's reaction pathway. [, ]

Q8: Is there any research on the environmental impact of this compound?

A8: While specific information on the ecotoxicological effects of this compound is limited in the provided research, studies have investigated the use of fungal species like Leptosphaerulina sp. for the bioremediation of wastewaters contaminated with dyes, including those potentially derived from this compound. This approach presents a promising alternative to traditional physical-chemical methods for mitigating the environmental impact of such compounds. []

Q9: Are there alternative compounds to this compound in its various applications?

A9: Yes, alternative compounds and materials often exist for various applications. For instance, while poly(this compound) shows promise in humidity sensing, researchers are also investigating other polyaniline derivatives, such as poly(o-toluidine), which may offer advantages in terms of stability and sensitivity. [, ] Exploring and comparing alternatives is crucial for identifying the most suitable material for a particular application.

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